molecular formula C8H13N3 B1523855 3-(1H-pyrazol-4-yl)piperidine CAS No. 1211515-46-6

3-(1H-pyrazol-4-yl)piperidine

Cat. No.: B1523855
CAS No.: 1211515-46-6
M. Wt: 151.21 g/mol
InChI Key: LZQLJAMVAKAJPK-UHFFFAOYSA-N
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Description

3-(1H-pyrazol-4-yl)piperidine is a heterocyclic compound that features a pyrazole ring attached to a piperidine ring The pyrazole ring is a five-membered aromatic ring containing two nitrogen atoms, while the piperidine ring is a six-membered ring containing one nitrogen atom

Biochemical Analysis

Biochemical Properties

3-(1H-pyrazol-4-yl)piperidine plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities and interactions with various biomolecules. It has been observed to interact with enzymes such as soluble epoxide hydrolase, which is involved in the metabolism of epoxides to diols . This interaction is crucial as it can influence the regulation of blood pressure and inflammatory responses. Additionally, this compound has shown potential in binding to proteins involved in signal transduction pathways, thereby affecting cellular communication and response mechanisms .

Cellular Effects

The effects of this compound on cellular processes are diverse and significant. This compound has been found to influence cell signaling pathways, particularly those involving kinases and phosphatases, which are essential for the regulation of cellular activities . It can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function. For instance, this compound has been shown to affect the expression of genes involved in inflammatory responses and metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function. For example, it acts as an inhibitor of soluble epoxide hydrolase, thereby preventing the conversion of epoxides to diols and modulating physiological processes like inflammation and blood pressure regulation . Additionally, this compound can influence gene expression by binding to transcription factors and other DNA-binding proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its activity may diminish over extended periods due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular signaling pathways and gene expression, although the extent of these effects can vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound has been shown to exert beneficial effects, such as reducing inflammation and modulating blood pressure . At higher doses, it may exhibit toxic or adverse effects, including cellular toxicity and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is effective without causing significant harm.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conversion to metabolites . These metabolic processes can influence the compound’s bioavailability and activity within the body. Additionally, this compound can affect metabolic flux and alter the levels of specific metabolites, thereby impacting overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as organic cation transporters, which facilitate its uptake and distribution within various cellular compartments . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation in specific tissues .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the cytoplasm or other organelles, where it can modulate enzymatic activities and cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-pyrazol-4-yl)piperidine typically involves the formation of the pyrazole ring followed by its attachment to the piperidine ring. One common method involves the cyclization of hydrazine with a 1,3-dicarbonyl compound to form the pyrazole ring. This pyrazole intermediate can then be reacted with a piperidine derivative under appropriate conditions to yield the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-(1H-pyrazol-4-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the pyrazole or piperidine rings, leading to different structural analogs.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole or piperidine rings are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alkane derivatives. Substitution reactions can introduce various functional groups, such as halides, alkyl groups, or aryl groups.

Scientific Research Applications

3-(1H-pyrazol-4-yl)piperidine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial chemicals.

Comparison with Similar Compounds

3-(1H-pyrazol-4-yl)piperidine can be compared to other similar compounds, such as:

    3-(1H-pyrazol-4-yl)pyridine: This compound features a pyridine ring instead of a piperidine ring, which can alter its chemical properties and biological activity.

    3-(1H-pyrazol-4-yl)pyrazole: This compound contains two pyrazole rings, which may enhance its binding affinity to certain targets.

    3-(1H-pyrazol-4-yl)benzene:

The uniqueness of this compound lies in its combination of the pyrazole and piperidine rings, which can provide a balance of stability, reactivity, and biological activity that is advantageous for various applications.

Properties

IUPAC Name

3-(1H-pyrazol-4-yl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c1-2-7(4-9-3-1)8-5-10-11-6-8/h5-7,9H,1-4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZQLJAMVAKAJPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=CNN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201308047
Record name 3-(1H-Pyrazol-4-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201308047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211515-46-6
Record name 3-(1H-Pyrazol-4-yl)piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1211515-46-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1H-Pyrazol-4-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201308047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1H-pyrazol-4-yl)piperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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